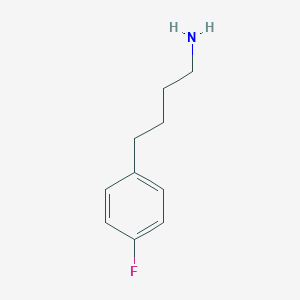

4-(4-Fluorophenyl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYIIBCNUSHUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)butan-1-amine

Foreword: The Strategic Importance of Fluorinated Amines in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target.[1] The target of this guide, 4-(4-fluorophenyl)butan-1-amine, represents a key pharmacophore; a privileged structural motif found in a variety of biologically active compounds. Its synthesis is therefore of considerable interest to researchers in drug development and organic synthesis. This guide provides a comprehensive overview of the most pertinent synthetic strategies for obtaining this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic disconnections are considered for the synthesis of this compound, each offering distinct advantages and challenges.

-

Route A: Friedel-Crafts Acylation and Subsequent Functional Group Interconversion. This classical approach builds the carbon skeleton by forming a bond between the aromatic ring and the butanoyl chain.

-

Route B: Alkylation of a Phenylacetonitrile Derivative followed by Nitrile Reduction. This strategy relies on the nucleophilicity of a benzylic carbanion and the reliable reduction of a nitrile to a primary amine.

This guide will elaborate on both pathways, providing a comparative analysis to inform the researcher's choice of synthetic strategy.

Route A: Synthesis via Friedel-Crafts Acylation

This pathway commences with the electrophilic aromatic substitution of fluorobenzene with succinic anhydride. The resulting keto-acid undergoes a series of transformations to yield the target amine.

Logical Framework for Route A

Caption: Synthetic pathway for Route A.

Part 1: Friedel-Crafts Acylation of Fluorobenzene

The Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields 4-(4-fluorophenyl)-4-oxobutanoic acid.[2] The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich fluorobenzene ring.[1]

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0-5 °C, add succinic anhydride (1.0 equivalent) portion-wise.

-

After the initial reaction subsides, add fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to afford 4-(4-fluorophenyl)-4-oxobutanoic acid.[3]

Part 2: Reduction and Amine Formation

The subsequent steps involve the reduction of the ketone and the conversion of the carboxylic acid to the amine. A common method to reduce the ketone is the Wolff-Kishner reduction, which utilizes hydrazine hydrate and a strong base at elevated temperatures.

The conversion of the resulting 4-(4-fluorophenyl)butanoic acid to the amine can be achieved by first converting the carboxylic acid to the corresponding amide, followed by reduction.

Experimental Protocol: Conversion of 4-(4-Fluorophenyl)butanoic Acid to this compound

-

Amide Formation: Treat 4-(4-fluorophenyl)butanoic acid with thionyl chloride to form the acyl chloride. Subsequently, react the crude acyl chloride with an excess of aqueous ammonia to yield 4-(4-fluorophenyl)butanamide.

-

Amide Reduction: The 4-(4-fluorophenyl)butanamide is then reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or THF).[4] The reaction is typically carried out at reflux, followed by a careful aqueous workup to yield this compound.

Table 1: Key Transformations in Route A

| Step | Transformation | Reagents & Conditions | Typical Yield |

| 1 | Friedel-Crafts Acylation | Fluorobenzene, Succinic Anhydride, AlCl₃ | 70-85% |

| 2 | Ketone Reduction | Hydrazine Hydrate, KOH, Ethylene Glycol, 180-200°C | 75-90% |

| 3 | Amide Formation | 1. SOCl₂ 2. aq. NH₃ | 80-95% |

| 4 | Amide Reduction | LiAlH₄, THF, reflux | 80-90% |

Route B: Synthesis via Alkylation and Nitrile Reduction

This arguably more efficient route involves the synthesis of a key nitrile intermediate, 4-(4-fluorophenyl)butanenitrile, followed by its reduction to the target primary amine.

Logical Framework for Route B

Caption: Synthetic pathway for Route B.

Part 1: Synthesis of 4-(4-Fluorophenyl)butanenitrile

The synthesis of the nitrile intermediate can be achieved by the alkylation of 4-fluorophenylacetonitrile with a suitable two-carbon electrophile, such as 1-bromo-2-chloroethane. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)butanenitrile

-

To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise.

-

After the evolution of hydrogen ceases, add 1-bromo-2-chloroethane (1.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to afford 4-(4-fluorophenyl)butanenitrile.

Part 2: Reduction of 4-(4-Fluorophenyl)butanenitrile

The reduction of the nitrile group to a primary amine is a well-established transformation that can be accomplished by several methods.[5]

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method for large-scale synthesis due to its cost-effectiveness and milder reaction conditions. Raney Nickel or Palladium on carbon are commonly used catalysts.

Experimental Protocol: Catalytic Hydrogenation

-

A solution of 4-(4-fluorophenyl)butanenitrile in a suitable solvent (e.g., ethanol or methanol) containing a catalytic amount of Raney Nickel or 10% Pd/C is placed in a high-pressure hydrogenation apparatus.

-

The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 50-100 psi).

-

The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield this compound.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

For laboratory-scale synthesis, LiAlH₄ is a highly effective, albeit more reactive, reducing agent for nitriles.[6]

Experimental Protocol: LiAlH₄ Reduction

-

To a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF at 0 °C, add a solution of 4-(4-fluorophenyl)butanenitrile (1.0 equivalent) in the same solvent dropwise.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound.

Table 2: Comparison of Nitrile Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, Ethanol | Scalable, milder conditions, environmentally benign | Requires specialized high-pressure equipment |

| LiAlH₄ Reduction | LiAlH₄, THF or Et₂O | High yield, rapid reaction | Highly reactive, requires strictly anhydrous conditions, pyrophoric reagent |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on the structure and analysis of analogous compounds.[7]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15-7.25 (m, 2H, Ar-H), 6.90-7.00 (m, 2H, Ar-H), 2.70 (t, J=7.2 Hz, 2H, -CH₂-NH₂), 2.60 (t, J=7.6 Hz, 2H, Ar-CH₂-), 1.60-1.70 (m, 2H, -CH₂-), 1.45-1.55 (m, 2H, -CH₂-), 1.25 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.5 (d, ¹JCF ≈ 243 Hz), 138.0 (d, ⁴JCF ≈ 3 Hz), 129.8 (d, ³JCF ≈ 8 Hz), 115.2 (d, ²JCF ≈ 21 Hz), 42.0, 35.0, 31.5, 28.0 |

| IR (neat, cm⁻¹) | 3360-3280 (N-H stretch), 3050-3020 (Ar C-H stretch), 2930-2850 (Aliphatic C-H stretch), 1600, 1510 (Ar C=C stretch), 1220 (C-F stretch), 825 (para-disubstituted C-H bend) |

| Mass Spec. (EI) | m/z (%): 167 (M⁺), 150, 109, 96 |

Conclusion and Future Perspectives

Both synthetic routes presented in this guide are viable for the preparation of this compound. Route B, via nitrile alkylation and reduction, is generally more direct and likely to be higher yielding for laboratory-scale synthesis. Route A, employing the Friedel-Crafts acylation, may be more suitable for the synthesis of analogs with different substitution patterns on the butanoyl chain.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and safety considerations. The protocols and data presented herein provide a robust foundation for the successful synthesis and characterization of this important fluorinated amine, paving the way for its application in the development of novel therapeutics.

References

- Supporting Information for an article on trifluoromethylated butanones. The Royal Society of Chemistry.

- Supporting Information for a Wiley-VCH article

- BenchChem Technical Document on 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic Acid. BenchChem.

- Spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec). BenchChem.

- Method for acylating fluorobenzene.

- 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem.

- 4-(4-Fluorophenyl)-4-oxobutanoic Acid | CAS No- 366-77-8. Simson Pharma Limited.

- What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu.

- Electronic Supplementary Information for a public

- PubChem entry for 1-(4-Fluorophenyl)butan-2-amine (CID 17879170). PubChem.

- 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid AldrichCPR. Sigma-Aldrich.

- 4,4-bis(4-fluorophenyl)butan-1-ol synthesis. ChemicalBook.

- Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange.

- Nucleophilic acyl substitution: conversion of butanoic acid to butanenitrile. Chemistry Stack Exchange.

- Organic Syntheses procedure for alkyl

- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.

- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. Organic Syntheses.

- 4,4-Difluoro-3-(4-fluorophenyl)butan-1-amine. BLDpharm.

- Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.

- Friedel Crafts Acyl

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.

- Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com.

- Reddit discussion on nitrile reduction with LiAlH4. Reddit.

- This compound product page. Anichem.

- 4-(4-Fluorophenoxy)butanenitrile product page. ChemScene.

- PubChem entry for 4,4-Bis(4-fluorophenyl)butan-1-ol (CID 3016515). PubChem.

- 4-(4-Fluorophenyl)butan-2-amine product page. ChemScene.

- 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.

- Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts.

- Process for the preparation of gamma-(nitrophenyl)butyronitriles.

- Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality.

- 4-Fluorophenibut. Wikipedia.

- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central - NIH.

- PubChem entry for 4-Fluorophenibut (CID 103611). PubChem.

- 1-(4-Fluorophenyl)

- 4-Chloro-1-(4-fluorophenyl)butan-1-one product page. BLDpharm.

- 4-Bromo-3-fluorophenylacetonitrile product page. CymitQuimica.

- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

Sources

- 1. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 4-(4-fluorophenyl)butan-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-fluorophenyl)butan-1-amine

This guide provides a comprehensive analysis of the core , a compound of interest for researchers, scientists, and professionals in drug development. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its journey from a promising candidate to a viable therapeutic agent.[1][2] The interplay between properties like solubility, lipophilicity, and ionization dictates how a drug is absorbed, distributed, metabolized, and excreted (ADME), and is therefore a cornerstone of modern medicinal chemistry.[3][4]

Molecular Structure and Identity

A thorough investigation begins with the molecule's fundamental identity. This compound is a primary amine featuring a flexible butyl chain linking a fluorinated phenyl ring to the basic amino group. The presence of the fluorine atom is significant, as this common bioisostere can modulate metabolic stability and receptor binding affinity without drastically altering steric bulk.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄FN | [5] |

| Molecular Weight | 167.22 g/mol | [5][6] |

| CAS Number | 149080-28-4 | [5] |

| Canonical SMILES | C1=CC(=CC=C1CCCCN)F | |

| 2D Structure | (Structure generated for illustrative purposes) |

Core Physicochemical Properties: A Quantitative Overview

The "drug-likeness" of a molecule is often assessed using a profile of its key physicochemical characteristics.[1] While experimental data for this specific molecule is not extensively published, we can infer or predict values based on its structure and data from closely related compounds. These parameters are critical for building predictive models, such as quantitative structure-activity relationships (QSAR), that guide compound design and optimization.[3]

| Physicochemical Property | Predicted/Calculated Value | Significance in Drug Development |

| logP (Octanol-Water Partition Coefficient) | ~2.1 - 2.4 | A measure of lipophilicity. This value suggests moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility.[3][6] High lipophilicity can lead to poor solubility and increased metabolic clearance.[1] |

| Aqueous Solubility | Low to Moderate | As a primary amine, solubility is pH-dependent. The free base is expected to have low solubility due to the aromatic ring and alkyl chain.[7][8] Salt formation at physiological pH will enhance solubility. |

| pKa (Acid Dissociation Constant) | ~10.5 | This predicted value for the protonated amine ([R-NH₃]⁺) is typical for primary alkylamines.[9] It indicates that at physiological pH (~7.4), the compound will be predominantly in its protonated, charged form, which significantly impacts solubility and receptor interactions. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | This value, calculated for the amine group, is well within the desirable range (< 140 Ų) for good oral bioavailability and cell permeability.[6] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [6] |

| Hydrogen Bond Acceptors | 1 (from the Nitrogen atom) | [6] |

Interconnectivity of Physicochemical Properties and ADME

The physicochemical properties of a drug candidate are not independent variables; they are deeply interconnected and collectively determine the molecule's fate in a biological system. The diagram below illustrates the crucial relationships between these core properties and the key pharmacokinetic phases of Absorption, Distribution, Metabolism, and Excretion (ADME).

Caption: Relationship between core physicochemical properties and ADME profile.

Experimental Determination Protocols

To ensure scientific rigor, predicted values must be confirmed experimentally. The following section details standard, self-validating protocols for determining the key physicochemical properties of a novel primary amine like this compound.

Workflow for Physicochemical Profiling

A logical workflow ensures that data from one experiment informs the next. For instance, determining the pKa is crucial before conducting solubility and logP experiments, as these properties are pH-dependent.

Caption: Logical workflow for experimental physicochemical profiling.

Protocol: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is the gold-standard method for pKa determination. It directly measures the pH of a solution as a function of added acid or base, allowing for the precise identification of the pKa from the titration curve. For a basic compound like an amine, titration with a strong acid is performed.

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) using an automated titrator. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH value at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the flattest region of the buffer zone on the titration curve.

Protocol: logP Determination by Shake-Flask Method

Rationale: The shake-flask method is a classic and reliable technique that directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a direct measure of its lipophilicity.[7][10]

Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of this compound in the aqueous buffer. Add a known volume of this stock solution to a screw-cap tube containing a known volume of the presaturated n-octanol. The final concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Tightly cap the tube and shake it gently for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning.

-

Phase Separation: Centrifuge the tube to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Safety and Handling

Proper handling of any chemical substance is paramount. Based on safety data sheets for similar aromatic amines and fluorinated compounds, the following precautions are recommended.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[11]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[11][12]

-

First Aid Measures:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

The —characterized by its moderate lipophilicity, pH-dependent solubility, and basicity—position it as a molecule with drug-like potential. Its low polar surface area and molecular weight are favorable for oral bioavailability. However, these predicted attributes require rigorous experimental validation. The protocols outlined in this guide provide a robust framework for obtaining the precise data needed to inform rational drug design and development decisions. A thorough understanding and optimization of these foundational properties are indispensable for advancing new chemical entities through the discovery pipeline.[2][13]

References

- Current time information in BT. (n.d.). Google Search. Retrieved January 14, 2026.

- Maltarollo, V. G., Gertrudes, J. C., & Oliveira, P. R. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Arbor Pharmatech. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- PharmaTutor. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.

- LookChem. (2023, December 13). What are the physicochemical properties of drug?. LookChem.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Jay C. McLaughlin.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Moorpark College.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 1-(3-Fluorophenyl)butan-1-amine hydrochloride. KISHIDA CHEMICAL CO., LTD..

- EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE.

- Cao, C., et al. (2023, December 14). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines.

- ChemScene. (n.d.). 4-(4-Fluorophenyl)butan-2-amine. ChemScene.

- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet for 4-chloro-1-(4-fluorophenyl)-1-butanone. Thermo Fisher Scientific.

- Cayman Chemical. (2023, August 10). Safety Data Sheet for N-phenylpiperidin-4-amine. Cayman Chemical.

- Sigma-Aldrich. (2024, September 6).

- Cao, C., et al. (2023, December 14).

- CymitQuimica. (2024, December 19). Safety Data Sheet for 4-(4-Bromophenyl)oxan-4-amine. CymitQuimica.

- PubChem. (n.d.). 1-(4-Fluorophenyl)butan-2-amine. PubChem.

- Anichem. (n.d.). This compound. Anichem.

- ChemicalBook. (n.d.). 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2). ChemicalBook.

- ChemicalBook. (n.d.). 4,4-bis(4-fluorophenyl)butan-1-ol synthesis. ChemicalBook.

- BLDpharm. (n.d.). 4,4-Difluoro-3-(4-fluorophenyl)butan-1-amine. BLDpharm.

- Guidechem. (n.d.). 4-Fluorobutan-1-amine 372-92-9. Guidechem.

- ResearchGate. (n.d.). Scheme 4. 4-chloro-1-(1-fluorophenyl) butan-1-one synthesis.

- PubChem. (n.d.). 4-(4-Aminophenyl)-1-(4-fluorophenyl)butan-2-one.

- PubChem. (n.d.). 4,4-Bis(4-fluorophenyl)butan-1-ol. PubChem.

- PubChem. (n.d.). 4-(4-Aminophenyl)butan-1-OL. PubChem.

- PubChem. (n.d.). 4-Fluorobutan-1-amine.

- Wikipedia. (n.d.). n-Butylamine. Wikipedia.

- BLDpharm. (n.d.). 4-Chloro-1-(4-fluorophenyl)butan-1-one. BLDpharm.

- PubChem. (n.d.). 4-Fluorophenibut.

- Pharmaffiliates. (n.d.). 4-Chloro-1-(4-fluorophenyl)butan-1-one.

- PubChem. (n.d.). 4,4,4-Trifluorobutylamine. PubChem.

- ChemBK. (n.d.). 1-butanamine. ChemBK.

- ChemicalBook. (2025, September 18). 4-Chloro-4'-fluorobutyrophenone. ChemicalBook.

- Utah Tech University. (n.d.). pKa Chart. Utah Tech University.

- Ripin, D.H., & Evans, D.A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. fiveable.me [fiveable.me]

- 5. This compound - Anichem [anichemllc.com]

- 6. chemscene.com [chemscene.com]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. embibe.com [embibe.com]

- 9. n-Butylamine - Wikipedia [en.wikipedia.org]

- 10. chemhaven.org [chemhaven.org]

- 11. kishida.co.jp [kishida.co.jp]

- 12. fishersci.com [fishersci.com]

- 13. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

Unveiling the Pharmacological Profile of 4-(4-fluorophenyl)butan-1-amine: A Technical Guide to Elucidating its Mechanism of Action

Abstract

This technical guide provides a comprehensive framework for the elucidation of the mechanism of action of 4-(4-fluorophenyl)butan-1-amine, a compound of interest within the broader class of fluorinated phenylalkylamines. Due to the limited publicly available data on this specific molecule, this document outlines a hypothesized mechanism of action based on structure-activity relationships of analogous compounds. We present a detailed, multi-tiered experimental plan designed to rigorously test this hypothesis, encompassing in vitro receptor and transporter binding and functional assays, in vivo neurochemical and behavioral analyses, and metabolic stability profiling. This guide is intended for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also the scientific rationale behind methodological choices to ensure robust and interpretable data.

Introduction and Hypothetical Mechanism of Action

This compound is a primary amine featuring a 4-fluorophenyl group attached to a butylamine chain. Its structural resemblance to known psychoactive compounds, particularly phenethylamines and amphetamines, suggests a potential interaction with monoaminergic systems in the central nervous system. The presence of a fluorine atom at the para position of the phenyl ring is a key structural feature known to modulate the pharmacological activity of phenethylamine derivatives.[1][2] Halogenation at this position can significantly alter the affinity and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1]

Furthermore, some phenylalkylamines are known to interact with monoamine oxidase (MAO) enzymes, which are critical for the degradation of monoamine neurotransmitters.

Hypothesized Mechanism of Action: Based on these structural considerations, we hypothesize that this compound acts as a monoamine transporter inhibitor and/or a monoamine oxidase inhibitor . Specifically, it is plausible that the compound exhibits inhibitory activity at DAT, NET, and/or SERT, thereby increasing the synaptic concentrations of dopamine, norepinephrine, and/or serotonin. Additionally, or alternatively, it may inhibit the activity of MAO-A and/or MAO-B, leading to a similar increase in monoamine levels.

This guide outlines a comprehensive research program to systematically investigate this hypothesis.

In Vitro Characterization: Target Identification and Functional Activity

The initial phase of investigation focuses on identifying the molecular targets of this compound and characterizing its functional effects at these targets.

Monoamine Transporter Binding Affinity

To determine the binding affinity of the compound for DAT, NET, and SERT, competitive radioligand binding assays are essential.

Experimental Protocol: Monoamine Transporter Radioligand Binding Assay

-

Preparation of Synaptosomes: Prepare synaptosomes from the striatum (rich in DAT), hippocampus (rich in SERT), and frontal cortex (rich in NET) of male Sprague-Dawley rats.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Synaptosomal preparation (100-200 µg protein).

-

Radioligand:

-

For DAT: [³H]WIN 35,428 (final concentration ~1-2 nM).

-

For NET: [³H]Nisoxetine (final concentration ~1 nM).[3]

-

For SERT: [³H]Citalopram (final concentration ~0.5-1 nM).

-

-

Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle.

-

For non-specific binding determination, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 1 µM Desipramine for NET, 1 µM Fluoxetine for SERT).[3]

-

-

Incubation: Incubate the plates at 4°C for 2 hours with gentle agitation.[3] The low temperature minimizes enzymatic activity while allowing for equilibrium binding.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The choice of specific radioligands is based on their high affinity and selectivity for the respective transporters. The use of synaptosomes from specific brain regions enriches the preparation with the target transporter.

Hypothetical Data Summary:

| Target | Hypothetical Kᵢ (nM) |

| DAT | 50 |

| NET | 150 |

| SERT | 800 |

This hypothetical data suggests a preferential, albeit moderate, affinity for the dopamine transporter.

Monoamine Oxidase Inhibition Assay

To assess the inhibitory potential of the compound against MAO-A and MAO-B, a fluorometric assay is employed.

Experimental Protocol: Fluorometric MAO Inhibition Assay

-

Reagents:

-

MAO-A and MAO-B enzymes (recombinant human).

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Substrates: p-Tyramine (for MAO-A) and Benzylamine (for MAO-B).

-

Amplex® Red reagent.

-

Horseradish peroxidase (HRP).

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

-

Reaction Mixture: In a black 96-well plate, combine:

-

MAO-A or MAO-B enzyme.

-

Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle.

-

Amplex® Red/HRP working solution.

-

-

Incubation: Pre-incubate for 15 minutes at 37°C. The incubation time is critical to allow for potential time-dependent inhibition.[4]

-

Initiation: Initiate the reaction by adding the respective substrate.

-

Measurement: Measure the fluorescence intensity kinetically over 30 minutes (Excitation: 530-560 nm, Emission: ~590 nm) using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value for inhibition of each MAO isoform.

Causality Behind Experimental Choices: The use of specific substrates for MAO-A and MAO-B allows for the selective assessment of inhibition of each isoform.[5] The fluorometric detection method provides high sensitivity and is suitable for high-throughput screening.

Hypothetical Data Summary:

| Enzyme | Hypothetical IC₅₀ (µM) |

| MAO-A | > 100 |

| MAO-B | 15 |

This hypothetical data suggests selective, moderate inhibition of MAO-B.

Dopamine and Serotonin Receptor Binding Assays

To rule out direct receptor interactions as a primary mechanism of action, binding assays for key dopamine and serotonin receptors are necessary.

Experimental Protocol: D₂ and 5-HT₂ₐ Receptor Radioligand Binding Assay

This protocol is similar to the monoamine transporter binding assay, with the following modifications:

-

Receptor Source: Use cell membranes from CHO or HEK293 cells stably expressing human recombinant D₂ or 5-HT₂ₐ receptors.

-

Radioligands:

-

Non-specific Binding:

-

For D₂ receptors: 10 µM Haloperidol.

-

For 5-HT₂ₐ receptors: 1 µM Ketanserin.[6]

-

Hypothetical Data Summary:

| Receptor | Hypothetical Kᵢ (µM) |

| D₂ | > 10 |

| 5-HT₂ₐ | > 10 |

This hypothetical data suggests low affinity for these G-protein coupled receptors, indicating that direct receptor agonism or antagonism is unlikely to be the primary mechanism of action.

In Vivo Evaluation: Neurochemical and Behavioral Effects

Following in vitro characterization, in vivo studies are crucial to confirm the physiological relevance of the identified molecular targets and to assess the overall behavioral effects of the compound.

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Experimental Protocol: In Vivo Microdialysis in Rats

-

Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the nucleus accumbens of adult male Sprague-Dawley rats. Allow for a recovery period of at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine and serotonin levels.

-

Drug Administration: Administer this compound (e.g., 1, 3, and 10 mg/kg, i.p.) or vehicle. As a positive control, d-amphetamine can be used to validate the experimental setup.[7]

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

-

Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, and 5-HIAA) using HPLC with electrochemical detection.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and analyze the time course of the effects.

Causality Behind Experimental Choices: The nucleus accumbens is a key brain region involved in reward and motivation, and is a primary target for psychostimulants. Measuring both the parent neurotransmitters and their metabolites provides a more complete picture of the neurochemical effects.

Hypothetical Neurochemical Profile:

Caption: Proposed mechanism of this compound in a dopaminergic synapse.

Behavioral Pharmacology

To assess the psychostimulant potential of the compound, locomotor activity studies in mice are conducted.

Experimental Protocol: Locomotor Activity in Mice

-

Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.

-

Habituation: Place male C57BL/6 mice in the activity chambers for 60 minutes to allow for habituation to the novel environment.

-

Drug Administration: Administer this compound (e.g., 1, 3, 10, and 30 mg/kg, i.p.) or vehicle.

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 120 minutes post-injection.

-

Data Analysis: Analyze the data in time bins (e.g., 10 minutes) to assess the time course of the behavioral effects. Compare the total activity across different dose groups.

Causality Behind Experimental Choices: Locomotor activity is a well-established and sensitive measure of the stimulant effects of drugs that enhance dopamine signaling.

Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a compound is crucial for interpreting its in vivo activity and for predicting its pharmacokinetic profile.

In Vitro Metabolic Stability

Experimental Protocol: Liver Microsomal Stability Assay

-

Reagents: Pooled human liver microsomes, NADPH regenerating system.

-

Incubation: In a 96-well plate, incubate this compound (final concentration 1 µM) with liver microsomes (0.5 mg/mL protein) and the NADPH regenerating system at 37°C.[8]

-

Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Causality Behind Experimental Choices: Liver microsomes are a standard in vitro model for assessing Phase I metabolism, which is often the primary route of clearance for many drugs.[9]

Troubleshooting: If the compound is too stable, consider using hepatocytes, which contain both Phase I and Phase II enzymes.[10]

Metabolite Identification

Experimental Protocol: Metabolite Identification using LC-MS

-

Sample Preparation: Use samples from the metabolic stability assay with a longer incubation time (e.g., 60 minutes).

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Data Processing: Use specialized software to identify potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, N-dealkylation, glucuronidation) of the parent compound.

-

Structural Elucidation: Confirm the structure of the identified metabolites by comparing their fragmentation patterns with those of the parent compound and, if available, synthetic standards.

Conclusion

This technical guide provides a rigorous and comprehensive framework for elucidating the mechanism of action of this compound. By systematically progressing from in vitro target identification to in vivo neurochemical and behavioral characterization, researchers can build a robust pharmacological profile of this novel compound. The detailed protocols and the underlying scientific rationale are designed to ensure the generation of high-quality, interpretable data, which is essential for advancing our understanding of this and other related molecules in the field of drug discovery and development.

References

- BenchChem. (2025). Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors.

- Luethi, D., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 433.

- Marona-Lewicka, D., Rhee, G. S., Sprague, J. E., & Nichols, D. E. (1995). Psychostimulant-like effects of p-fluoroamphetamine in the rat. Journal of Neural Transmission. General Section, 102(2), 129–140.

- Dubin, R. E., Reiffenstein, R. J., Baker, G. B., Coutts, R. T., & Benderly, A. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.

- Bonano, J. S., Banks, M. L., Kolber, T. M., DeFelice, L. J., Glennon, R. A., & Negus, S. S. (2015). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. The Journal of Pharmacology and Experimental Therapeutics, 355(3), 509–517.

- Patel, M., & Chudasama, V. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 9(12), 1461–1474.

- Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.

- WuXi AppTec. (n.d.). Metabolic Stability Assays.

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- Mathew, B., Parambi, D. G. T., & Choi, H. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology (Clifton, N.J.), 2734, 369–378.

- XenoTech. (2023, February 24). ADME 101: Drug Metabolism Studies – Metabolic Stability [Video]. YouTube.

- Oboh, G., Adebayo, A. A., Ademosun, A. O., & Boligon, A. A. (2017). Comparison of the Inhibition of Monoamine Oxidase and Butyrylcholinesterase Activities by Infusions from Green Tea and Some Citrus Peels. Journal of Basic and Clinical Physiology and Pharmacology, 28(5), 457–464.

- Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 244, 109827.

- Edmondson, D. E. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Cellular and Molecular Neurobiology, 38(2), 455–470.

- Mercuri, N. B., Bonci, A., Calabresi, P., & Bernardi, G. (1997). Monoamine Oxidase Inhibition Causes a Long-Term Prolongation of the Dopamine-Induced Responses in Rat Midbrain Dopaminergic Cells. The Journal of Neuroscience, 17(23), 9037–9044.

- Frontage Labor

- BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis with D-Amphetamine and Isopropylurea.

- Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR.

- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR.

- Lunte, C. E., & Lunte, S. M. (2009). Microdialysis: A Real-Time Sampling Technique for More Effective Pharmacokinetic Pharmacodynamic Studies in Drug Research and Development.

- Mortensen, O. V., & Aggarwal, S. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.

- Sitte, H. H., & Freissmuth, M. (2015). Mechanisms of dopamine transporter regulation in normal and disease states. Wiener Medizinische Wochenschrift (1946), 165(11-12), 225–231.

Sources

- 1. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]

- 2. Psychostimulant-like effects of p-fluoroamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine Oxidase Inhibition Causes a Long-Term Prolongation of the Dopamine-Induced Responses in Rat Midbrain Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structural Elucidation of 4-(4-fluorophenyl)butan-1-amine: An Integrated Experimental and Computational Approach

Abstract

For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design, formulation development, and intellectual property protection.[1][2][3][4] The crystal structure of a molecule dictates its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies for determining and analyzing the crystal structure of 4-(4-fluorophenyl)butan-1-amine, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental crystal structure, this document will serve as a roadmap, detailing both the experimental workflows for structure determination and the powerful computational methods for its prediction.

The Critical Role of Crystal Structure in Pharmaceutical Sciences

The solid-state form of an API is a critical attribute that influences its performance and developability.[5] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining high-resolution molecular structures, providing unequivocal proof of the absolute structure, which is essential for chiral molecules.[2] This structural information is paramount for:

-

Structure-Based Drug Design: Understanding the precise conformation of a molecule allows for the rational design of analogues with improved potency and selectivity.[3][4]

-

Polymorph Screening: An API can exist in different crystalline forms, or polymorphs, each with unique physical properties. Identifying and characterizing these polymorphs is crucial to select the optimal form for development and to avoid the late appearance of a more stable, less soluble form.[5]

-

Formulation Development: Knowledge of the crystal structure informs strategies for formulation, influencing factors like dissolution rate and stability.

-

Intellectual Property: A well-characterized crystal structure is a key component of a strong patent position.

Experimental Pathway to Crystal Structure Determination

The journey from a synthesized compound to a solved crystal structure is a multi-step process that requires careful planning and execution. The overall workflow is depicted below.

Sources

spectroscopic data for 4-(4-fluorophenyl)butan-1-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-fluorophenyl)butan-1-amine

Introduction

This compound (CAS: 149080-28-4) is an aromatic amine that serves as a valuable building block in organic synthesis and drug discovery.[1] Its structure, featuring a fluorophenyl group linked to a butylamine chain, makes it a key intermediate for creating more complex molecules with potential pharmacological activity. The inclusion of a fluorine atom can significantly alter a molecule's properties, such as metabolic stability and binding affinity to biological targets, making compounds of this class highly interesting to medicinal chemists.[1]

Accurate and comprehensive characterization of this compound is essential for ensuring its identity, purity, and suitability for downstream applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The content is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are critical, with the presence of fluorine adding an extra layer of diagnostic information through heteronuclear coupling.

Expertise & Experience: The Influence of the para-Fluoro Group

The defining feature of this molecule compared to its parent compound, 4-phenylbutylamine, is the fluorine atom on the aromatic ring.[2] This has predictable consequences for the NMR spectra:

-

¹H NMR: The symmetry of the para-substitution simplifies the aromatic region. The aromatic protons will appear as a pair of doublets, often referred to as an AA'BB' system, due to coupling to each other and to the ¹⁹F nucleus.

-

¹³C NMR: The fluorine atom induces significant C-F coupling, which is observable over one to four bonds (¹JCF, ²JCF, ³JCF, ⁴JCF). The carbon directly attached to the fluorine (C4) will show a very large one-bond coupling constant, while the other aromatic carbons will exhibit smaller, but still diagnostic, couplings. This provides unambiguous confirmation of the fluorine's position.[3]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data is based on the known spectrum of 4-phenylbutylamine and established substituent effects of fluorine.[2][4]

| Assignment | Predicted Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2', H-6' (Aromatic) | ~ 7.15 | Doublet of doublets (or triplet) | 2H | JHH ≈ 8.6, JHF ≈ 5.5 |

| H-3', H-5' (Aromatic) | ~ 6.98 | Triplet (or doublet of doublets) | 2H | JHH ≈ 8.6, JHF ≈ 8.6 |

| H-1 (CH₂-N) | ~ 2.71 | Triplet | 2H | J ≈ 7.5 |

| H-4 (Ar-CH₂) | ~ 2.62 | Triplet | 2H | J ≈ 7.6 |

| H-2, H-3 (-CH₂-CH₂-) | ~ 1.65 | Multiplet | 4H | - |

| NH₂ | ~ 1.40 (variable) | Broad Singlet | 2H | - |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are derived from data for analogous fluorinated aromatic compounds.[3][5] The carbons of the butyl chain are less affected by the remote fluorine substituent.

| Assignment | Predicted Chemical Shift (δ) ppm (CDCl₃) | Expected C-F Coupling |

| C-4' (C-F) | ~ 161.5 | Doublet, ¹JCF ≈ 245 Hz |

| C-1' (Quaternary) | ~ 137.8 | Doublet, ⁴JCF ≈ 3 Hz |

| C-2', C-6' (Aromatic CH) | ~ 129.8 | Doublet, ³JCF ≈ 8 Hz |

| C-3', C-5' (Aromatic CH) | ~ 115.2 | Doublet, ²JCF ≈ 21 Hz |

| C-1 (-CH₂-N) | ~ 42.1 | None |

| C-4 (Ar-CH₂) | ~ 34.9 | None |

| C-3 | ~ 30.8 | None |

| C-2 | ~ 28.9 | None |

Experimental Protocol: NMR Data Acquisition

This protocol describes a self-validating system for obtaining high-quality NMR spectra.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed to obtain a good signal-to-noise ratio for all carbons.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Visualization: Key NMR Structural Correlations

Caption: Key proton (¹H) couplings in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the amine, alkyl, and fluorinated aromatic moieties.[6][7]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3050 - 3010 | Aromatic C-H Stretch | Aryl | Medium to Weak |

| 2960 - 2850 | Aliphatic C-H Stretch | Alkyl (-CH₂-) | Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1595, 1510 | C=C Aromatic Ring Stretch | Aryl | Medium to Strong |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

| ~ 1220 | C-F Stretch | Aryl-Fluoride | Strong |

| 850 - 810 | C-H Out-of-Plane Bend | 1,4-disubstituted ring | Strong |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, rapid method for obtaining IR spectra of liquid or solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization: Functional Groups and Vibrational Modes

Caption: Key functional groups and their IR vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

For a molecule like this compound (Molecular Weight: 167.22 g/mol ), Electron Ionization (EI) would be a common technique.[1]

-

Molecular Ion (M⁺•): A peak at m/z = 167 is expected, corresponding to the intact molecule minus one electron. The intensity may be moderate to weak depending on its stability.

-

Alpha-Cleavage: This is a characteristic fragmentation for amines. Cleavage of the C1-C2 bond is highly favorable, leading to the formation of a resonance-stabilized iminium ion. This will produce a very prominent base peak at m/z = 30 ([CH₂NH₂]⁺).[8]

-

Benzylic Cleavage: Cleavage of the C4-Aryl bond can occur, leading to a fluorotropylium ion or a related species at m/z = 109 ([C₇H₆F]⁺).

-

Other Fragments: Loss of small neutral molecules and other rearrangements may lead to additional smaller peaks in the spectrum.

Experimental Protocol: MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this amine, providing both separation and identification.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.

-

-

MS Method:

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV.

-

Analyzer: Scan a mass range from m/z 25 to 300.

-

Interface Temperature: Set the GC-MS interface temperature to ~280 °C to prevent condensation.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and identify the molecular ion and key fragment ions.

Visualization: Primary Fragmentation Pathways

Caption: Predicted major EI fragmentation pathways for the title compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and verifiable fingerprint for its structural confirmation and purity assessment. The ¹H and ¹³C NMR spectra are expected to show characteristic signals for the butylamine chain and the para-substituted fluorophenyl ring, with distinct C-F and H-F couplings providing definitive evidence of the structure. The IR spectrum serves to confirm the presence of key functional groups, notably the primary amine and the C-F bond. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by alpha-cleavage, resulting in a base peak at m/z 30. Together, these techniques provide a robust analytical package for any researcher or scientist working with this important chemical intermediate.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Phenylbutylamine: Structure, Properties, and Biological Activity.

- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

- ChemicalBook. (n.d.). 4-PHENYLBUTYLAMINE(13214-66-9) 1H NMR spectrum.

- BenchChem. (n.d.). Spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec).

- ChemicalBook. (n.d.). (S)-1-(4-Fluorophenyl)butan-1-aMine hydrochloride(1269478-85-4) 1H NMR.

- BLDpharm. (n.d.). 4,4-Difluoro-3-(4-fluorophenyl)butan-1-amine.

- University of Calgary. (n.d.). IR: amines.

- Anichem. (n.d.). This compound.

- BenchChem. (n.d.). This compound | CAS 149080-28-4.

- PubChem. (n.d.). 1-(4-Fluorophenyl)butan-2-amine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenylbutylamine.

- ChemScene. (n.d.). 4-(4-Fluorophenyl)butan-2-amine.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Phenylbutylamine.

- PubChem. (n.d.). 2-[4-(4-Fluorophenyl)pyrimidin-2-yl]butan-1-amine.

- GSRS. (n.d.). 4-PHENYLBUTYLAMINE.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- SpectraBase. (n.d.). 1-(4-Fluorophenyl)but-3-enyl-phenyl-amine - Optional[13C NMR].

- PubChemLite. (n.d.). 4-[4-(trifluoromethyl)phenyl]butan-1-amine hydrochloride (C11H14F3N).

- MassBank. (2008). 1-BUTANAMINE; EI-B; MS.

- PubChem. (n.d.). 4,4-Bis(4-fluorophenyl)butan-1-ol.

- ResearchGate. (n.d.). IR spectra of (a) F-SWNTs, (b) butylamine.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with....

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-PHENYLBUTYLAMINE(13214-66-9) 1H NMR spectrum [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. massbank.eu [massbank.eu]

An In-Depth Technical Guide to the Potential Biological Activity of 4-(4-fluorophenyl)butan-1-amine

A Roadmap for Investigation

Abstract

This technical guide addresses the significant knowledge gap surrounding the biological activity of 4-(4-fluorophenyl)butan-1-amine. In the absence of direct experimental data, this document provides a comprehensive, hypothesis-driven roadmap for its systematic investigation. By analyzing the activities of structurally related phenylalkylamines and fluorinated compounds, we postulate potential biological targets primarily within the central nervous system (CNS) and oncology. This guide furnishes researchers, scientists, and drug development professionals with a structured framework, including detailed in silico, in vitro, and in vivo protocols, to efficiently explore the therapeutic potential of this molecule. The narrative emphasizes the causality behind experimental choices, ensuring a scientifically rigorous and self-validating approach to discovery.

Introduction and Rationale for Investigation

This compound is a primary amine featuring a fluorophenyl group attached to a butylamine chain. While it is commercially available as a chemical intermediate, a review of scientific literature and chemical databases reveals a notable lack of information on its specific biological activities.

The rationale for a thorough investigation is built upon the well-established pharmacology of its structural relatives:

-

The Phenylalkylamine Scaffold: This core structure is a cornerstone of neuropharmacology. Analogues are known to interact with a variety of CNS targets, including monoamine transporters (dopamine, norepinephrine, and serotonin) and G-protein coupled receptors (GPCRs). For instance, related compounds like (S)-4-phenylbutan-2-amine are actively studied for their effects on neurotransmitter systems.

-

The 4-Fluorophenyl Moiety: The strategic incorporation of a fluorine atom onto a phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to more potent and selective interactions with biological targets.

-

Precedent in CNS Drug Discovery: Butyrophenone analogs, which share the 1-(4-fluorophenyl)butane core (albeit with a ketone), have been investigated as potential atypical antipsychotics due to their multi-receptor binding profiles, particularly at dopamine and serotonin receptors.

-

Potential in Oncology: Various compounds incorporating a 4-fluorophenyl group have demonstrated anti-cancer properties through mechanisms such as the inhibition of signaling kinases like ERK1/2.

Given this context, we hypothesize that this compound possesses unexplored biological activity, with a high potential for interacting with CNS and/or oncology-related targets. This guide outlines a logical, tiered approach to systematically uncover and characterize this potential.

In Silico Profiling: A Computational First Step

Before committing to resource-intensive wet-lab experiments, a computational approach can efficiently prioritize potential biological targets and generate testable hypotheses.[1][2] This in silico workflow serves as a rapid and cost-effective screening funnel.

Ligand-Based Virtual Screening

This approach leverages the principle that structurally similar molecules often have similar biological activities.

-

2D and 3D Similarity Searching: The structure of this compound can be used as a query to search databases of known bioactive compounds (e.g., ChEMBL, DrugBank). This can identify known drugs or probes with high structural similarity, suggesting that our compound of interest may share their targets.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[3][4] By building a pharmacophore model based on a set of known active ligands for a specific target (e.g., the dopamine transporter), we can screen whether this compound fits this model.

Structure-Based Virtual Screening

If ligand-based methods suggest potential targets for which 3D structures are available (e.g., from the Protein Data Bank), molecular docking can predict the binding mode and affinity.

-

Molecular Docking Protocol:

-

Target Preparation: Obtain the crystal structure of the target protein (e.g., human Dopamine Transporter, PDB ID: 6KZO). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically place the ligand into the defined binding site of the target protein, scoring each pose based on a calculated binding free energy.[5]

-

Analysis: Analyze the top-scoring poses to identify plausible binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Mandatory Visualization: In Silico Screening Workflow

Caption: A tiered experimental strategy for in vitro validation of biological activity.

Proposed Preliminary In Vivo Assessment

Positive and potent in vitro results would warrant preliminary in vivo studies to assess the compound's effects in a whole organism.

Hypothetical Scenario: Confirmed CNS Activity

If the compound is a potent DAT inhibitor, a behavioral assay relevant to sensorimotor gating, which is often disrupted in psychiatric disorders, would be appropriate.

Protocol 5: Prepulse Inhibition (PPI) of Acoustic Startle in Rodents

-

Objective: To assess the compound's effect on sensorimotor gating, a measure of information-processing that is a useful screening tool for potential antipsychotics. [6]* Rationale: PPI is the phenomenon where a weak prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). [7]Deficits in PPI are observed in conditions like schizophrenia, and this test can indicate antipsychotic-like activity.

-

Methodology:

-

Acclimation: Place rats or mice in a startle chamber and acclimate them to a constant background white noise (e.g., 65-70 dB) for 5-10 minutes. [8] 2. Testing Session: The session consists of multiple trial types presented in a random order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure baseline startle.

-

Prepulse-pulse trials: A weak acoustic prepulse (e.g., 75-85 dB) presented 100 ms before the strong pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, s.c. or p.o.) or vehicle at a set time before the testing session.

-

Data Collection: A transducer in the chamber floor measures the whole-body startle response.

-

Data Analysis: Calculate PPI as a percentage: %PPI = 100 - [ (Startle on prepulse-pulse trial / Startle on pulse-alone trial) * 100 ]. Compare the %PPI between drug-treated and vehicle groups.

-

Data Interpretation and Future Directions

The data generated from this comprehensive workflow will guide the subsequent steps in the drug discovery process.

Data Summary

All quantitative data should be summarized for clear interpretation.

Table 1: Hypothetical In Vitro Data Summary

| Assay Type | Target / Cell Line | Result Type | Value |

|---|---|---|---|

| Receptor Binding | Dopamine Transporter (DAT) | Kᵢ | 85 nM |

| Receptor Binding | Serotonin Transporter (SERT) | Kᵢ | 1.2 µM |

| Receptor Binding | Norepinephrine Transporter (NET) | Kᵢ | > 10 µM |

| Functional Assay | DAT Uptake Inhibition | IC₅₀ | 150 nM |

| Cell Viability | PC-3 (Prostate Cancer) | IC₅₀ | 5.2 µM |

| Cell Viability | MCF-7 (Breast Cancer) | IC₅₀ | > 50 µM |

Decision-Making Framework

The collected data informs a clear decision path for the future of the compound.

Mandatory Visualization: Future Directions Decision Tree

Caption: A decision tree for guiding future research based on initial screening outcomes.

Conclusion

While this compound is currently a molecule of unknown biological significance, its structural characteristics strongly suggest latent therapeutic potential. This guide provides a robust, multi-faceted framework for its systematic evaluation. By integrating predictive in silico methods with a tiered in vitro and in vivo screening strategy, researchers can efficiently uncover its mechanism of action and determine its viability as a lead compound for drug discovery programs in areas such as neuroscience or oncology.

References

-

Shukla, S., & Shrivastava, A. (2021). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link]

-

Lax, E., & Brown, R. E. (2024). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Methods in Molecular Biology. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

- Li, Y., et al. (2012). Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. Clinical and Experimental Pharmacology and Physiology.

-

Fiveable. (n.d.). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

-

Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol. [Link]

-

Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. [Link]

-

Augusta University. (n.d.). Pre-pulse Inhibition. [Link]

-

CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. [Link]

-

Slideshare. (n.d.). Pharmacophore modeling and docking techniques [Presentation]. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

SlidePlayer. (n.d.). Pharmacophore Modelling in Drug Discovery and Development [Presentation]. [Link]

-

JoVE. (2011). Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [Video]. [Link]

-

Turner, J. G., & Parrish, J. L. (2011). Use of a modified prepulse inhibition paradigm to assess complex auditory discrimination in rodents. Journal of visualized experiments : JoVE. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

BioIVT. (n.d.). DAT Transporter Assay. [Link]

-

AbboMax. (n.d.). Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody. [Link]

-

ResearchGate. (2015). How should we analyze the two bands of phospho ERK1/2 in western blot? [Discussion]. [Link]

-

Eapen, S., et al. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Cellular Biochemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)butan-2-amine. PubChem. [Link]

-

Wang, Y. T., et al. (2021). Seeking the exclusive binding region of phenylalkylamine derivatives on human T-type calcium channels via homology modeling and molecular dynamics simulation approach. Journal of the Chinese Chemical Society. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]

-

Anichem. (n.d.). This compound. [Link]

-

Merck. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

-

ResearchGate. (2014). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology. [Link]

-

Ekins, S., et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Aminophenyl)-1-(4-fluorophenyl)butan-2-one. PubChem. [Link]

-

Li, Y., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Journal of Pharmaceutical Analysis. [Link]

-

La Manna, S., et al. (2020). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. columbiaiop.ac.in [columbiaiop.ac.in]

- 5. Seeking the exclusive binding region of phenylalkylamine derivatives on human T‐type calcium channels via homology modeling and molecular dynamics simulation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pre-pulse Inhibition [augusta.edu]

- 7. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]

Introduction: The Versatile 4-(4-fluorophenyl)butan-1-amine Scaffold

An In-depth Technical Guide to 4-(4-fluorophenyl)butan-1-amine Derivatives and Analogs for Researchers and Drug Development Professionals

The this compound core is a privileged scaffold in modern medicinal chemistry, particularly in the realm of neuropharmacology. Its structural motifs are embedded in a wide array of centrally acting agents, from antipsychotics and antidepressants to potent analgesics. The strategic incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and modulates receptor binding affinity, making this scaffold a cornerstone for the development of novel therapeutics targeting complex neurological and psychiatric disorders. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of this compound derivatives and their analogs, offering a technical resource for scientists engaged in drug discovery and development.

Part 1: Synthetic Strategies